molecular formula C14H10N3Na4O12PS2 B610175 Ppads tetrasodium salt CAS No. 192575-19-2

Ppads tetrasodium salt

Cat. No.: B610175
CAS No.: 192575-19-2
M. Wt: 599.3 g/mol
InChI Key: KURWUCJJNVPCHT-UHFFFAOYSA-J
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Scientific Research Applications

PPADS tetrasodium salt is extensively used in scientific research due to its ability to block P2 purinergic receptors. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in studies involving cellular signaling and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in conditions involving purinergic signaling.

    Industry: Utilized in the development of new drugs and chemical compounds

Mechanism of Action

Target of Action

PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It primarily targets and blocks recombinant P2X1, P2X2, P2X3, P2X5, native P2Y2-like, and recombinant P2Y4 receptors . These receptors play a crucial role in various physiological functions mediated by ATP, including most vascular and visceral smooth muscles and specific neurons in the peripheral and central nervous systems .

Mode of Action

This compound interacts with its targets by blocking the responses of these P2 receptors . This blocking action inhibits the depolarization induced by α,β-meATP, a potent agonist of P2X receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purinergic signaling pathway. By blocking the P2 receptors, this compound disrupts the normal signaling processes mediated by ATP. This disruption can lead to various downstream effects, depending on the specific physiological context .

Pharmacokinetics

It is known that this compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The blocking action of this compound on P2 receptors leads to several molecular and cellular effects. For instance, it can delay the onset of calcium responses to mild hypoosmotic stress in cortical slices . In a humanized mouse model, this compound has been shown to block P2X7 and reduce the development of clinical and histological graft-versus-host disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and ionic composition of the solution in which this compound is dissolved could potentially affect its solubility and, therefore, its bioavailability . .

Safety and Hazards

It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Biochemical Analysis

Biochemical Properties

Ppads tetrasodium salt interacts with various enzymes, proteins, and other biomolecules. It blocks recombinant P2X receptors, including P2X 1, P2X 2, P2X 3, and P2X 5, with IC 50 values ranging from 1 to 2.6 μM . It also blocks native P2Y 2 -like receptors with an IC 50 of approximately 0.9 mM and recombinant P2Y 4 receptors with an IC 50 of approximately 15 mM .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antagonistic action on P2 receptors is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

PPADS tetrasodium salt is synthesized through a multi-step chemical process. The synthesis involves the reaction of pyridoxal phosphate with azo (benzene-2,4-disulfonic acid) under controlled conditions. The reaction is typically carried out in an aqueous medium with the addition of sodium hydroxide to form the tetrasodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and dried to obtain the solid form .

Chemical Reactions Analysis

Types of Reactions

PPADS tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different sulfonic acid derivatives .

Comparison with Similar Compounds

PPADS tetrasodium salt is compared with other similar compounds, such as iso-PPADS tetrasodium salt. While both compounds act as P2 purinergic antagonists, this compound has a broader range of activity and is more commonly used in research .

List of Similar Compounds

Properties

IUPAC Name

tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURWUCJJNVPCHT-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N3Na4O12PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017674
Record name Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192575-19-2
Record name Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate
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